1-(4-BROMOPHENYL)-3-CHLORO-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
1-(4-Bromophenyl)-3-chloro-4-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core with three distinct substituents:
- 1-(4-Bromophenyl): A brominated aryl group providing steric bulk and moderate lipophilicity.
- 3-Chloro: A chlorine atom at position 3, common in kinase-targeting analogs.
- 4-[(3-Methoxyphenyl)amino]: An electron-donating methoxy-substituted anilino group, influencing electronic properties and solubility.
Its molecular formula is C₁₇H₁₁BrClN₂O₃, with a molar mass of 406.5 g/mol.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-13-4-2-3-11(9-13)20-15-14(19)16(22)21(17(15)23)12-7-5-10(18)6-8-12/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNIGJGUYARJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360838 | |
| Record name | 1-(4-Bromophenyl)-3-chloro-4-(3-methoxyanilino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-24-8 | |
| Record name | 1-(4-Bromophenyl)-3-chloro-4-(3-methoxyanilino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an amine and a diketone.
Substitution Reactions: The bromophenyl, chlorophenyl, and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-CHLORO-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-(4-BROMOPHENYL)-3-CHLORO-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
Kinase Inhibition Potential: MI-1’s antineoplastic activity suggests the target compound’s pyrrole-dione scaffold is viable for kinase targeting. However, the methoxy group’s electron-donating nature may require optimization for targets preferring electron-deficient pharmacophores.
Solubility and Bioavailability :
- The methoxy group in the target compound likely improves aqueous solubility compared to MI-1’s trifluoromethyl group. This could enhance oral bioavailability but may necessitate prodrug strategies for CNS targets.
Biological Activity
The compound 1-(4-bromophenyl)-3-chloro-4-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrole derivative that has gained attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities as reported in recent studies.
Chemical Structure
The molecular formula of the compound is , and it features a pyrrole ring substituted with a bromophenyl group, a chloro group, and a methoxyphenyl amino moiety. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl and 3-chloro-4-methoxyphenyl amines with appropriate reagents to form the desired pyrrole structure. The synthetic pathway may vary depending on the specific conditions and reagents used.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, various pyrrole derivatives have shown activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µM . The compound could potentially exhibit similar properties due to its structural analogies.
Anticancer Activity
Research has highlighted the role of pyrrole derivatives in cancer therapy. The compound's ability to inhibit specific kinases involved in cell cycle regulation makes it a candidate for further investigation in cancer treatment. For example, studies on related compounds have demonstrated their effectiveness in inhibiting tumor growth in xenograft models .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes. For instance, the presence of halogen substituents (bromo and chloro) can enhance binding affinity to target enzymes such as PKMYT1, which is implicated in cell cycle regulation . Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar compounds, several derivatives demonstrated potent activity against Pseudomonas putida. The results indicated that modifications to the pyrrole ring significantly affected antimicrobial potency .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of pyrrole derivatives revealed that certain modifications led to enhanced selectivity and potency against cancer cell lines. The findings suggest that compounds with similar structures may also exhibit promising anticancer activity .
Data Tables
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 5 |
| Compound B | Structure B | Anticancer | 10 |
| Target Compound | Target Structure | Potentially Antimicrobial & Anticancer | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
